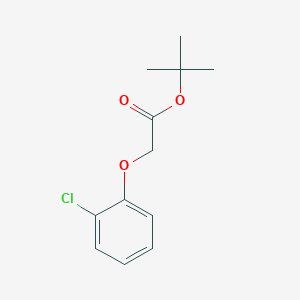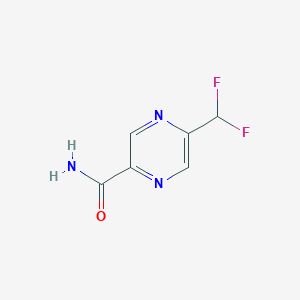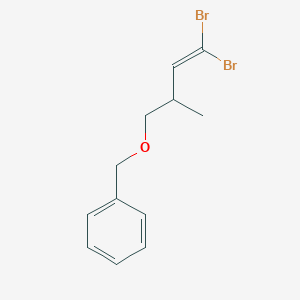
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene is an organic compound characterized by the presence of bromine atoms, a methyl group, and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene typically involves the bromination of alkenes. One efficient method includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating reagents. This combination offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields . Another method involves the use of potassium bromide and orthoperiodic acid in dichloromethane-water to prepare the corresponding brominated compounds with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding debrominated form.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the benzene ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dibromo-2-fluoro-3-methylbenzene
- 2,3-Dibromo-4,4-bis(4-methylphenyl)-2-butenoic acid
Uniqueness
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine atoms and a methyl group on the but-3-enoxy moiety differentiates it from other dibromo compounds.
Propriétés
Formule moléculaire |
C12H14Br2O |
|---|---|
Poids moléculaire |
334.05 g/mol |
Nom IUPAC |
(4,4-dibromo-2-methylbut-3-enoxy)methylbenzene |
InChI |
InChI=1S/C12H14Br2O/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
Clé InChI |
WGXHVRSCNWISHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1=CC=CC=C1)C=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


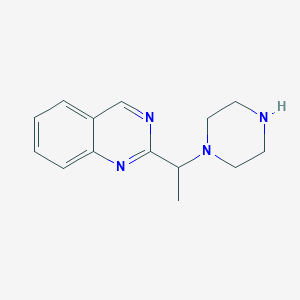

![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)

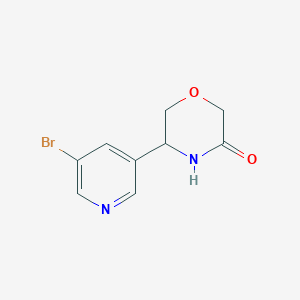
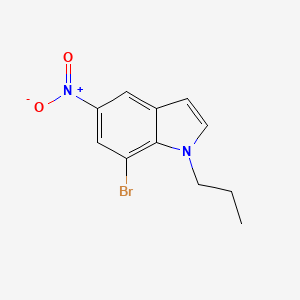
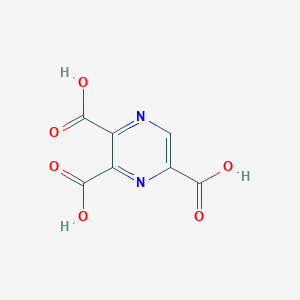
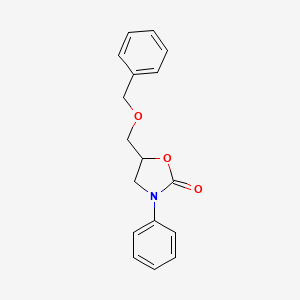
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)

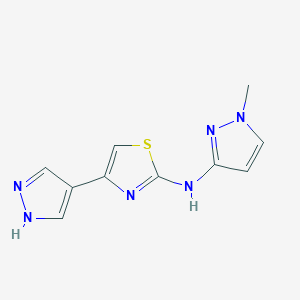
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
